3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride
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Overview
Description
3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride is a synthetic organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group, a methyl group, and a propyl group attached to the triazole ring, along with a hydrochloride salt form which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The chloromethyl group is introduced via chloromethylation, often using formaldehyde and hydrochloric acid. The methyl and propyl groups are typically introduced through alkylation reactions using corresponding alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. Key steps include:
Bulk Synthesis of Triazole Precursors: Using automated reactors to ensure consistent quality and yield.
Chloromethylation and Alkylation: Conducted in controlled environments to manage the reactivity of chloromethyl groups and prevent side reactions.
Purification: The final product is purified through crystallization or recrystallization, followed by drying and conversion to the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation to form N-oxides or reduction to yield dihydro derivatives.
Addition Reactions: The compound can react with electrophiles or nucleophiles to form addition products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines under mild to moderate conditions.
Oxidation: Using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Triazole N-oxides.
Reduction Products: Dihydrotriazoles.
Scientific Research Applications
3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to the triazole ring’s known bioactivity.
Medicine: Explored for its potential in developing new drugs, particularly antifungal and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride exerts its effects involves:
Molecular Targets: The triazole ring can interact with various enzymes and receptors, inhibiting their activity.
Pathways: The compound can disrupt cellular processes by binding to key proteins, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, lacking the chloromethyl, methyl, and propyl groups.
3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride: Similar structure but with different substituents.
5-methyl-1,2,4-triazole: Lacks the chloromethyl and propyl groups.
Uniqueness
3-(chloromethyl)-5-methyl-4-propyl-4H-1,2,4-triazole hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
3-(chloromethyl)-5-methyl-4-propyl-1,2,4-triazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3.ClH/c1-3-4-11-6(2)9-10-7(11)5-8;/h3-5H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFALOFIYLMISQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1CCl)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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